molecular formula C25H45N2NaO3 B12694309 Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate CAS No. 94108-69-7

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate

Cat. No.: B12694309
CAS No.: 94108-69-7
M. Wt: 444.6 g/mol
InChI Key: JTTGPWBSDIKCQU-KVVVOXFISA-M
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Description

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is an amphoteric surfactant characterized by a Z-configured heptadec-8-enyl chain (a 17-carbon unsaturated alkyl group), a 4,5-dihydroimidazole ring, and a sodium propionate moiety. This structure confers both hydrophilic (via the carboxylate group) and lipophilic (via the long unsaturated alkyl chain) properties, making it suitable for applications in cosmetics and detergents as a mild surfactant . Its registration date (31/05/2018) indicates recent regulatory evaluation for commercial use .

Properties

CAS No.

94108-69-7

Molecular Formula

C25H45N2NaO3

Molecular Weight

444.6 g/mol

IUPAC Name

sodium;3-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate

InChI

InChI=1S/C25H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9-;

InChI Key

JTTGPWBSDIKCQU-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of the Imidazoline Intermediate

  • Starting materials: Long-chain unsaturated fatty amines or alkyl halides (e.g., heptadec-8-enyl derivatives) and ethylenediamine or related diamines.
  • Reaction: The alkylation of ethylenediamine with the long-chain alkyl halide forms a substituted diamine intermediate.
  • Cyclization: Intramolecular cyclization under acidic or dehydrating conditions forms the 4,5-dihydroimidazole (imidazoline) ring.

This step is critical to introduce the imidazoline moiety with the desired alkyl substitution and double bond configuration.

Introduction of the Ethoxypropionate Side Chain

  • Reagents: The imidazoline intermediate is reacted with a suitable ethoxypropionic acid derivative or its activated form (e.g., ethoxypropionyl chloride or ester).
  • Reaction: Nucleophilic substitution or esterification attaches the ethoxypropionate group to the imidazoline nitrogen via an ethoxy linker.
  • Conditions: Typically conducted under mild heating with a base to neutralize acid byproducts.

This step links the hydrophilic propionate moiety to the hydrophobic imidazoline-alkyl structure.

Formation of the Sodium Salt

  • Neutralization: The free acid form of the compound is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
  • Purification: The product is purified by crystallization or solvent extraction to yield the final this compound.

This salt formation enhances water solubility and stability for practical applications.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1 Alkylation & Cyclization Heptadec-8-enyl halide, ethylenediamine, acid catalyst, heat Control of double bond (Z) configuration critical
2 Esterification/Nucleophilic substitution Ethoxypropionic acid derivative, base (e.g., triethylamine), mild heat Avoids side reactions, ensures selective substitution
3 Neutralization Sodium hydroxide or sodium carbonate, aqueous medium pH control important for salt purity

Typical temperatures range from ambient to 80°C depending on the step, with reaction times from several hours to overnight to ensure completion.

Research Findings and Optimization

  • Stereochemistry control: Maintaining the (Z)-configuration in the heptadec-8-enyl chain is essential for biological activity and physical properties. This is achieved by using starting materials with defined stereochemistry and mild reaction conditions to prevent isomerization.
  • Yield improvements: Use of activated esters or acid chlorides in step 2 improves coupling efficiency and reduces side products.
  • Purity: Final purification by recrystallization from suitable solvents (e.g., ethanol-water mixtures) yields high-purity sodium salt suitable for pharmaceutical use.
  • Scalability: The synthetic route is amenable to scale-up with appropriate control of reaction parameters and purification steps.

Comparative Table of Related Compounds and Preparation Notes

Compound Name Key Structural Difference Preparation Notes
Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate Saturated heptadecyl chain Similar synthesis without concern for double bond
This compound Contains (Z)-double bond in alkyl chain Requires stereochemically pure starting materials
Sodium 3-[2-(4,5-dihydro-2-octyl-1H-imidazol-1-yl)ethoxy]propionate Shorter octyl chain Similar synthetic steps, shorter alkylation agent

This comparison highlights the importance of alkyl chain structure and stereochemistry in synthesis and final properties.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Structure

The compound features a long-chain fatty acid derivative (heptadec-8-enyl) linked to an imidazole ring, contributing to its amphiphilic nature. This structural characteristic is crucial for its solubility and interaction with biological membranes.

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate has shown potential in various biological applications:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Cell Membrane Interaction : Its amphiphilic nature allows it to interact effectively with cell membranes, which is significant for drug delivery systems and cellular uptake studies .

Cosmetic and Pharmaceutical Formulations

Due to its surfactant properties, this compound can be used in cosmetic formulations as an emulsifier or stabilizer. Its ability to enhance skin penetration makes it valuable in transdermal drug delivery systems .

Material Science

In material science, this compound can be utilized as a surfactant in the formulation of polymers and coatings. Its incorporation into materials can improve hydrophobicity and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa. The results indicated that the compound could serve as a basis for new antimicrobial treatments in clinical settings .

Case Study 2: Cosmetic Applications

Research on the use of this compound in cosmetic formulations highlighted its effectiveness as an emulsifier. The compound was incorporated into a moisturizing cream, resulting in enhanced stability and improved skin hydration compared to formulations without it .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the imidazole and propionate groups interact with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and various hydrophobic-hydrophilic interfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as the imidazoline ring and surfactant functionality.

Sodium Capryloamphopropionate (CAS 68877-55-4)

  • Structure : Sodium 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionate .
  • Key Differences :
    • Alkyl Chain : Shorter saturated heptyl (C7) chain vs. the longer unsaturated heptadec-8-enyl (C17) chain in the target compound.
    • Polarity : The shorter chain reduces hydrophobicity, enhancing water solubility compared to the target compound.
  • Applications : Used in mild cleansers and shampoos due to its balanced hydrophilic-lipophilic profile .

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS 20565-75-7)

  • Structure : Contains an ethylamine group instead of a propionate .
  • Key Differences :
    • Functional Group : The ethylamine imparts cationic/amphoteric properties, whereas the target compound’s carboxylate group is anionic.
    • Charge Behavior : The amine group may interact with negatively charged surfaces, making it suitable for emulsification rather than foaming .

Other Imidazole Derivatives

Compounds like 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol () and methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate () highlight structural diversity:

  • Trityl-Protected Imidazoles : Bulky trityl groups reduce surfactant activity but enhance stability in organic synthesis .
  • Nitro- and Trifluoromethyl-Substituted Derivatives : Electron-withdrawing groups alter electronic properties, shifting applications toward pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Alkyl Chain Length Surfactant Type Applications References
Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-...) C₂₆H₄₇N₂O₃Na* Carboxylate, unsaturated C17 chain C17 (Z-configured) Anionic Cosmetics, heavy-duty cleaners
Sodium Capryloamphopropionate C₁₅H₂₉N₂O₃Na Carboxylate, saturated C7 chain C7 Anionic Shampoos, mild cleansers
(Z)-2-(8-Heptadecenyl)-...-ethylamine C₂₂H₄₃N₃ Ethylamine, unsaturated C17 chain C17 (Z-configured) Amphoteric Emulsifiers, industrial uses

*Note: Molecular formula of the target compound is inferred from its IUPAC name and CAS data .

Research Findings and Performance Metrics

  • Surfactant Efficiency : The target compound’s long unsaturated chain enhances micelle formation in oily environments, outperforming Sodium Capryloamphopropionate in emulsification tests (e.g., mineral oil-water systems) .
  • pH Stability : The carboxylate group in the target compound ensures stability in neutral to alkaline conditions, whereas the ethylamine derivative (CAS 20565-75-7) may precipitate in acidic environments .
  • Biodegradability : Longer alkyl chains (C17) may reduce biodegradability compared to shorter-chain analogs, requiring formulation adjustments for eco-friendly products .

Biological Activity

Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate, with CAS number 94108-69-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C25H45N2NaO3
  • Molecular Weight : 446.65 g/mol
  • Structural Characteristics : The compound features a long-chain fatty acid derivative (heptadec-8-enyl) linked to a 4,5-dihydro-1H-imidazole moiety, which is known for various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study on antimicrobial agents derived from marine sources highlighted the effectiveness of imidazole derivatives against various pathogens including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxic potential of this compound has been investigated in vitro. Findings suggest that:

  • Compounds with similar imidazole structures can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of microbial strains. The minimum inhibitory concentrations (MICs) were determined using standard methods.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

The results indicated that the compound exhibits promising antimicrobial activity comparable to established antibiotics .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested for its cytotoxic effects on human epidermoid carcinoma cells (A431). The study utilized flow cytometry to assess apoptosis induction.

Concentration (µM)% Cell Viability
1085
2570
5040

The findings revealed a dose-dependent decrease in cell viability, suggesting that this compound has significant cytotoxic effects against cancer cells .

Q & A

Q. How can researchers confirm the structural identity of Sodium (Z)-3-(2-(2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • CAS Registry : Cross-reference the CAS number 68444-01-9 (assigned on 31/05/2018) for unambiguous identification .
  • LCMS and HPLC : Use LCMS to detect the molecular ion peak (e.g., m/z 450 [M+H2O]+ as seen in structurally related compounds) and HPLC for retention time consistency (e.g., 0.90 minutes under specific conditions like SQD-FA05) .
  • NMR Spectroscopy : Analyze imidazole ring protons (δ 2.5–3.5 ppm for dihydro-imidazolyl groups) and olefinic protons (δ 5.3 ppm for Z-configuration double bonds) .

Table 1: Key Analytical Parameters

TechniqueParameterExpected ValueReference
LCMSm/z~450 [M+H2O]+
HPLCRetention0.90 min
NMRδ (ppm)2.5–5.3

Q. What are the recommended protocols for synthesizing this compound?

Methodological Answer: While direct synthesis data for this compound is limited, analogous imidazolium surfactants (e.g., Sodium CAPRYLOAMPHOPROPIONATE) suggest a multi-step process:

  • Imidazole Ring Formation : React heptadec-8-enylamine with glyoxal and ammonium chloride to form the 4,5-dihydro-1H-imidazole core .
  • Ethoxypropionate Attachment : Use a nucleophilic substitution reaction to attach the ethoxypropionate group, followed by sodium hydroxide neutralization .
  • Purification : Employ column chromatography (silica gel, methanol/chloroform eluent) and recrystallization for purity .

Critical Note : Optimize reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine:glyoxal) to minimize byproducts like unsubstituted imidazoles .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation of the heptadec-8-enyl chain .
  • Solubility : Use polar solvents (e.g., ethanol/water mixtures) to avoid precipitation; surfactant properties may require sonication for dispersion .
  • Safety : Follow GHS guidelines for lab handling, including nitrile gloves and fume hood use due to potential irritancy .

Advanced Research Questions

Q. How does the Z-configuration of the heptadec-8-enyl chain influence surfactant efficacy compared to saturated analogs?

Methodological Answer: The Z-configuration introduces a kink in the hydrophobic tail, reducing critical micelle concentration (CMC) by ~30% compared to saturated chains (e.g., heptadecyl). This enhances interfacial activity in aqueous systems:

  • Experimental Design : Compare CMC values via surface tension measurements (Wilhelmy plate method) for Z-configuration vs. saturated analogs .
  • Data Interpretation : Lower CMC values correlate with improved emulsification efficiency in lipid-rich environments .

Table 2: Surfactant Performance Comparison

Chain TypeCMC (mM)Interfacial Tension (mN/m)Reference
Z-heptadec-8-enyl0.1528.5
Saturated heptadecyl0.2235.7

Q. What experimental strategies resolve contradictions in reported solubility data for imidazole-based surfactants?

Methodological Answer: Discrepancies often arise from:

  • pH Sensitivity : The imidazole ring’s pKa (~6.5) causes protonation/deprotonation shifts. Conduct solubility tests across pH 4–9 using buffered solutions .
  • Counterion Effects : Compare sodium salts with potassium or ammonium analogs to isolate ion-specific solubility trends .
  • Temperature Dependence : Perform turbidimetry at 25–50°C to identify cloud points and phase separation thresholds .

Case Study : At pH <6, Sodium (Z)-3-[...]propionate may precipitate due to protonation, but adding 10% ethanol restores solubility .

Q. How can researchers optimize chromatographic separation of this compound from byproducts in reaction mixtures?

Methodological Answer:

  • Column Selection : Use reverse-phase C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to improve resolution of charged species .
  • Gradient Elution : Apply a water/acetonitrile gradient (5%→95% acetonitrile over 20 min) to separate imidazole derivatives based on hydrophobicity .
  • Detection : UV detection at 210 nm (for imidazole rings) and 254 nm (for conjugated double bonds) ensures sensitivity .

Validation : Spike synthetic mixtures with known byproducts (e.g., unreacted heptadec-8-enylamine) to confirm separation efficiency .

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